molecular formula C6H13NO2 B13531833 (1R,2S,3R)-3-aminocyclohexane-1,2-diol

(1R,2S,3R)-3-aminocyclohexane-1,2-diol

Cat. No.: B13531833
M. Wt: 131.17 g/mol
InChI Key: IAOKKNKPIZZHDX-PBXRRBTRSA-N
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Description

(1R,2S,3R)-3-Aminocyclohexane-1,2-diol is a cyclohexane-based compound featuring vicinal hydroxyl groups at positions 1 and 2 and an amino group at position 3. This article compares its structural, physicochemical, and reactivity properties with similar compounds, including cyclopentane derivatives, substituted cyclohexane diols, and adamantane-based analogs.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(1R,2S,3R)-3-aminocyclohexane-1,2-diol

InChI

InChI=1S/C6H13NO2/c7-4-2-1-3-5(8)6(4)9/h4-6,8-9H,1-3,7H2/t4-,5-,6+/m1/s1

InChI Key

IAOKKNKPIZZHDX-PBXRRBTRSA-N

Isomeric SMILES

C1C[C@H]([C@@H]([C@@H](C1)O)O)N

Canonical SMILES

C1CC(C(C(C1)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R)-3-aminocyclohexane-1,2-diol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclohexanone derivative, using metal borohydrides or other reducing agents . The reaction conditions typically include a solvent like ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate and selectivity.

Industrial Production Methods

In an industrial setting, the production of (1R,2S,3R)-3-aminocyclohexane-1,2-diol may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed to introduce functional groups into organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R)-3-aminocyclohexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

(1R,2S,3R)-3-aminocyclohexane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1R,2S,3R)-3-aminocyclohexane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs

Cyclopentane Derivatives
  • (1R,2S,3R)-3-Aminocyclopentane-1,2-diol hydrochloride (CAS: 98632-80-5): Smaller ring size (cyclopentane vs. Molecular weight: 153.6 g/mol (hydrochloride salt form) . The amino group enhances polarity, but the cyclopentane ring may reduce solubility compared to cyclohexane analogs due to reduced hydrophobic surface area.
Substituted Cyclohexane Diols
  • (1R,2R,3S)-3-Methylcyclohexane-1,2-diol: Formula: C₇H₁₄O₂; SMILES: OC1C(C)CCCC1O . Methyl substituent at position 3 introduces steric hindrance, reducing hydrogen-bonding capacity compared to the amino group in the target compound.
Adamantane Derivatives
  • (1R,3R,5R,7S)-5-Amino-3,7-dimethyladamantane-1,2-diol: Rigid adamantane framework confers high metabolic stability but lower solubility due to hydrophobicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
(1R,2S,3R)-3-Aminocyclohexane-1,2-diol C₆H₁₃NO₂ ~161.18 (calculated) 2 hydroxyls, 1 amino High polarity, potential for H-bonding
(1R,2S,3R)-3-Aminocyclopentane-1,2-diol·HCl C₅H₁₂NO₂·HCl 153.6 Amino (salt form), 2 hydroxyls Enhanced crystallinity due to hydrochloride
(1R,2R,3S)-3-Methylcyclohexane-1,2-diol C₇H₁₄O₂ 130.18 Methyl, 2 hydroxyls Moderate solubility, steric hindrance

Key Observations :

  • The amino group in the target compound increases polarity and hydrogen-bonding capacity compared to methyl-substituted analogs .
  • Cyclopentane derivatives exhibit lower molecular weights but may suffer from reduced solubility due to ring strain .

Reactivity and Stereochemical Considerations

  • Kinetic Resolution: Cyclohexane-1,2-diols exhibit stereoselective acylation, with trans-(1R,2R) isomers reacting faster than cis-(1R,2S) analogs . The amino group in the target compound may alter transition-state interactions in chiral catalysis.
  • Amino Group Reactivity: The primary amino group can participate in Schiff base formation or salt complexation, distinguishing it from non-aminated diols like (1R,2R,3S)-3-Methylcyclohexane-1,2-diol .

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